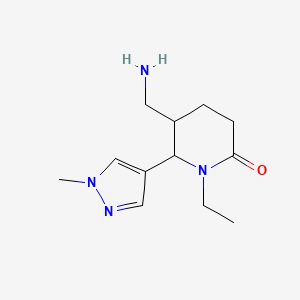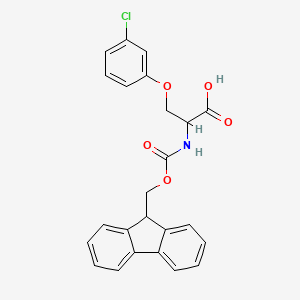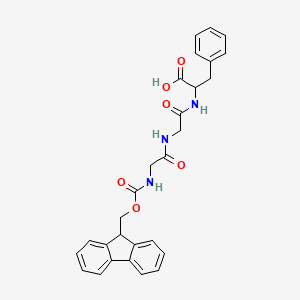
2-Methylpropyl Alcohol-OD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es un compuesto orgánico con la fórmula química C4H10O y un peso molecular de 74.12 g/mol . Este compuesto se utiliza comúnmente en la investigación científica debido a sus propiedades únicas, incluida su estabilidad y etiquetado isotópico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El Alcohol 2-metilpropílico-OD se puede sintetizar mediante varios métodos. Un método común implica la deuteración del isobutanol. Este proceso normalmente incluye el intercambio de átomos de hidrógeno con átomos de deuterio en presencia de un agente deuterante como el óxido de deuterio (D2O). Las condiciones de reacción a menudo requieren un catalizador y una temperatura controlada para garantizar el intercambio eficiente de isótopos .
Métodos de Producción Industrial
La producción industrial de Alcohol 2-metilpropílico-OD implica la deuteración a gran escala del isobutanol. Este proceso es similar a la síntesis de laboratorio, pero se lleva a cabo a mayor escala con controles más estrictos para garantizar una alta pureza y rendimiento. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas es crucial para la producción industrial de este compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Alcohol 2-metilpropílico-OD experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción convierte el alcohol en un aldehído o cetona correspondiente.
Reducción: Esta reacción normalmente implica la reducción del alcohol a un alcano.
Sustitución: Esta reacción implica el reemplazo del grupo hidroxilo por otro sustituyente, como un halógeno.
Principales Productos Formados
Oxidación: 2-Metilpropanal o ácido 2-metilpropanoico.
Reducción: Isobutano.
Sustitución: Cloruro de 2-metilpropilo o bromuro de 2-metilpropilo.
Aplicaciones Científicas De Investigación
El Alcohol 2-metilpropílico-OD se utiliza ampliamente en varios campos de investigación científica debido a sus propiedades únicas:
Mecanismo De Acción
El mecanismo de acción del Alcohol 2-metilpropílico-OD implica su interacción con varios objetivos moleculares y vías. En estudios metabólicos, los átomos de deuterio en el compuesto se rastrean para comprender las vías bioquímicas y los procesos metabólicos. La presencia de deuterio altera los efectos isotópicos cinéticos, proporcionando información sobre los mecanismos de reacción y las tasas metabólicas .
Comparación Con Compuestos Similares
Compuestos Similares
Isobutanol (2-Metilpropan-1-ol): La forma no deuterada del Alcohol 2-metilpropílico-OD, comúnmente utilizada como solvente y en la producción de varios productos químicos.
1-Butanol: Otro alcohol primario con propiedades similares pero diferente configuración estructural.
2-Butanol: Un alcohol secundario con diferente reactividad y aplicaciones.
Singularidad
El Alcohol 2-metilpropílico-OD es único debido a su etiquetado de deuterio, lo que proporciona ventajas distintas en la investigación científica. La presencia de deuterio permite el estudio de efectos isotópicos cinéticos, el rastreo metabólico y el desarrollo de fármacos deuterados con propiedades farmacocinéticas potencialmente mejoradas .
Propiedades
Fórmula molecular |
C4H10O |
|---|---|
Peso molecular |
75.13 g/mol |
Nombre IUPAC |
1-deuteriooxy-2-methylpropane |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i5D |
Clave InChI |
ZXEKIIBDNHEJCQ-UICOGKGYSA-N |
SMILES isomérico |
[2H]OCC(C)C |
SMILES canónico |
CC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)

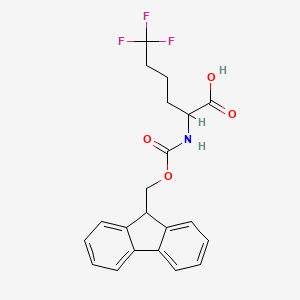

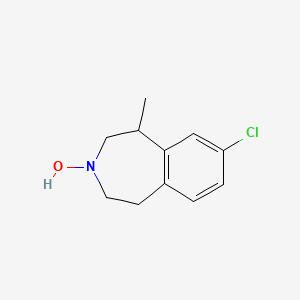
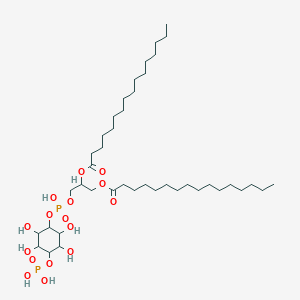
![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
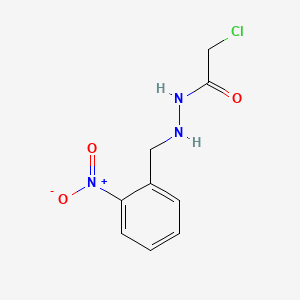
![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
